3-Nitroso-2-oxazolidinone

Genotoxicity Comet Assay Food Toxicology

Validating genotoxicity assays requires a high-sensitivity positive control to prevent false negatives from weak controls. 3-Nitroso-2-oxazolidinone (NOZ-2) addresses this gap: • Induces DNA damage at 3 µM in 15 min (Comet assay), 100-fold lower threshold than glycidamide • Potent mutagen at 3 µM (hPRT assay) without 80-fold attenuation • Standardized TD50: 0.385 mg/kg/day for QSAR/read-across calibration Supplied for R&D as a genotoxicity reference standard. Quote-based pricing.

Molecular Formula C3H4N2O3
Molecular Weight 116.08 g/mol
CAS No. 38347-74-9
Cat. No. B1212792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroso-2-oxazolidinone
CAS38347-74-9
Synonyms3-nitroso-2-oxazolidinone
3-nitroso-2-oxazolidone
Molecular FormulaC3H4N2O3
Molecular Weight116.08 g/mol
Structural Identifiers
SMILESC1COC(=O)N1N=O
InChIInChI=1S/C3H4N2O3/c6-3-5(4-7)1-2-8-3/h1-2H2
InChIKeyMDACSTFMCAQQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroso-2-oxazolidinone Identity & Regulatory Profile


3-Nitroso-2-oxazolidinone (NOZ, CAS 38347-74-9) is a cyclic N-nitrosocarbamate with the molecular formula C₃H₄N₂O₃ and a molecular weight of 116.08 g/mol [1]. It belongs to the N-nitroso compound class, a group under intense regulatory scrutiny due to the detection of nitrosamine impurities in pharmaceuticals [2]. Structurally, it features a five-membered oxazolidinone ring bearing an N-nitroso substituent, distinguishing it from acyclic N-nitrosoureas and from non-nitrosated oxazolidinone precursors [3]. This compound has been studied both as an antineoplastic agent in preclinical models and as a reference standard in nitrosamine risk assessment frameworks [4][5].

3-Nitroso-2-oxazolidinone: Why Substitution Fails


Within the N-nitroso compound family, small structural modifications produce large, non-linear changes in genotoxic and carcinogenic potency, precluding generic substitution. The cyclic oxazolidinone scaffold of 3-nitroso-2-oxazolidinone (NOZ-2) constrains the N-nitroso moiety in a conformation that strongly influences its α-hydroxylation rate, diazonium ion formation, and subsequent DNA alkylation profile [1]. This conformation-dependence is demonstrated by the >30-fold difference in genotoxic threshold between NOZ-2 and its positional isomer NOZ-5 [2]. Furthermore, methyl substitution at ring positions can either enhance or attenuate carcinogenicity in opposite directions depending on the parent heterocycle [3]. Consequently, procurement decisions for research, analytical reference standards, or mechanistic studies cannot rely on class-level assumptions; the specific compound identity is required to ensure reproducible and interpretable results.

3-Nitroso-2-oxazolidinone: Quantitative Evidence Guide


Genotoxic Potency vs. Glycidamide

3-Nitroso-2-oxazolidinone (NOZ-2) demonstrates substantially greater genotoxic potency than the food-processing-derived genotoxin glycidamide (GA). NOZ-2 induces significant DNA damage at a concentration of 3 μM after only 15 minutes of exposure, whereas GA requires 300 μM over 4 hours to achieve a comparable response [1]. This represents a 100-fold difference in the minimum effective concentration for DNA damage induction, with NOZ-2 also exhibiting a 100-fold faster onset of action [2].

Genotoxicity Comet Assay Food Toxicology Mutagenicity

Mutagenic Potency vs. Glycidamide

In the hPRT forward mutation assay using V79 mammalian cells, NOZ-2 induces mutations at a concentration of 3 μM, matching its Comet assay sensitivity [1]. In contrast, glycidamide (GA) induces hPRT mutations only at concentrations of 800 μM and above [2]. This 80-fold difference between the lowest mutagenic concentration of GA (800 μM) and NOZ-2 (3 μM) underscores NOZ-2's superior potency as a mutagenic agent, likely attributable to a higher proportion of O⁶-alkylguanine DNA adducts versus GA's preferential N7-guanine alkylation [3].

Mutagenicity hPRT Assay Genetic Toxicology DNA Repair

Isomer-Specific Genotoxic Potency

The position of the carbonyl group within the oxazolidinone ring critically dictates genotoxic potency. 3-Nitrosooxazolidin-2-one (NOZ-2) induces DNA damage at 10-100 μM without requiring FPG enzyme post-treatment [1]. In stark contrast, its positional isomer 3-nitrosooxazolidin-5-one (NOZ-5) requires FPG treatment to reveal DNA damage, with enhanced response observed only at 0.1 μM [2]. Without FPG treatment, NOZ-5 is only marginally active even at 100 μM, representing a >30-fold difference in effective concentration for detecting DNA strand breaks under standard Comet assay conditions [3].

Isomer-Specific Toxicology Nitrosamine SAR Comet Assay DNA Repair

Methyl Substitution: Opposite Carcinogenicity Trends

Methyl substitution exerts opposite effects on the carcinogenic potency of nitrosooxazolidines versus nitrosomorpholines. The unsubstituted nitrosooxazolidine and nitrosomorpholine exhibit nearly identical carcinogenic activity [1]. However, methyl substitution at the 2-position or 5-position (beta) of nitrosooxazolidine reduces carcinogenic potency, while still maintaining 100% incidence of liver tumors with few angiosarcomas [2]. In contrast, methyl substitution on nitrosomorpholine produces the opposite directional effect on carcinogenicity [3]. This class-divergent behavior precludes extrapolation from structurally related heterocyclic nitrosamines.

Carcinogenicity Structure-Activity Relationship Methyl Substitution Organotropy

Carcinogenic Potency Benchmark for Nitrosamine Risk Assessment

The Carcinogenic Potency Database (CPDB) reports a harmonic mean TD50 value of 0.385 mg/kg/day for 3-nitroso-2-oxazolidinone in male rats, with target sites including liver and small intestine [1]. This quantitative potency metric is derived from chronic bioassays and serves as a standardized comparator across the N-nitroso compound class [2]. For context, highly potent dialkyl N-nitrosamines of concern in pharmaceutical impurities exhibit TD50 values orders of magnitude lower than the 1.5 μg/day Threshold of Toxicological Concern (TTC) [3]. The specific TD50 value for NOZ provides a data-driven benchmark for risk assessment models and for calibrating in silico prediction tools.

Carcinogenicity TD50 Risk Assessment Cohort of Concern

3-Nitroso-2-oxazolidinone: Research & Industrial Applications


Comet Assay Positive Control

Given its induction of significant DNA damage at 3 μM after only 15 minutes in the Comet assay, NOZ-2 serves as an ideal high-sensitivity positive control for validating genotoxicity screening protocols [1]. Its 100-fold lower threshold and 16-fold faster onset compared to glycidamide provide a stringent benchmark for assay sensitivity, enabling laboratories to detect technical failures or inadequate metabolic activation systems before processing unknown test articles [2].

hPRT Mutation Assay Reference Standard

NOZ-2's potent mutagenicity at 3 μM in the hPRT assay, without the 80-fold attenuation observed with glycidamide (which requires 800 μM), makes it a preferred reference standard for calibrating mammalian cell mutation assays [1]. This high potency ensures that assay sensitivity is not compromised by weak positive controls, reducing the likelihood of false-negative results in regulatory genetic toxicology submissions [2].

Nitrosamine Risk Assessment & SAR Benchmark

The standardized TD50 value of 0.385 mg/kg/day (male rat, liver/small intestine targets) provides a data-driven potency anchor for quantitative structure-activity relationship (QSAR) models and for read-across assessments within the N-nitroso compound class [1]. Regulatory scientists and pharmaceutical impurity analysts can use this peer-reviewed potency metric to contextualize computational predictions and to establish compound-specific acceptable intake limits [2].

Isomer-Specific DNA Alkylation Reference

The >30-fold difference in genotoxic potency between NOZ-2 and its positional isomer NOZ-5, coupled with the differential requirement for FPG enzyme post-treatment to detect DNA damage, enables mechanistic studies of DNA repair pathways and alkylation specificity [1]. Researchers investigating O⁶-alkylguanine versus N7-alkylguanine adduct formation and repair kinetics require the specific NOZ-2 isomer to probe hydroxyethylating agent mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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